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2-Hydroxycaproate -

2-Hydroxycaproate

Catalog Number: EVT-1591814
CAS Number:
Molecular Formula: C6H11O3-
Molecular Weight: 131.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-hydroxyhexanoate is a hydroxy fatty acid anion which is obtained by deprotonation of the carboxy group of 2-hydroxyhexanoic acid. It has a role as an animal metabolite. It is a 2-hydroxy fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 2-hydroxyhexanoic acid.
Source

2-Hydroxycaproate can be found in nature as a metabolite produced by certain bacteria during the fermentation of amino acids, particularly leucine. For instance, studies have identified its production by lactic acid bacteria such as Leuconostoc lactis during kimchi fermentation, where it is formed from the metabolism of leucine and ketoisocaproic acid .

Classification

Chemically, 2-hydroxycaproate is classified as a secondary alcohol and a carboxylic acid derivative. It is often categorized under hydroxy fatty acids due to its structural characteristics. Its molecular formula is C₆H₁₂O₃, and it has a molar mass of approximately 132.16 g/mol.

Synthesis Analysis

Methods

The synthesis of 2-hydroxycaproate can be achieved through various methods, including biological fermentation and chemical synthesis.

  1. Biological Fermentation: This method utilizes microorganisms to convert substrates into 2-hydroxycaproate. For example, Leuconostoc lactis can ferment leucine to produce this compound .
  2. Chemical Synthesis: Chemical methods often involve the reduction of caproic acid or its derivatives. Various reducing agents can be employed in these reactions, although specific details on chemical synthesis techniques for 2-hydroxycaproate were not extensively covered in the available literature.

Technical Details

In biological synthesis, the enzymes involved in the conversion process include hydroxyisocaproate dehydrogenases, which facilitate the reduction of ketoisocaproic acid to 2-hydroxycaproate . The conditions for fermentation typically involve controlled pH and temperature to optimize microbial activity.

Molecular Structure Analysis

Data

  • Molecular Formula: C₆H₁₂O₃
  • Molar Mass: 132.16 g/mol
  • Boiling Point: Approximately 260 °C (decomposes)
  • Solubility: Soluble in water due to its polar hydroxyl group.
Chemical Reactions Analysis

Reactions

2-Hydroxycaproate can participate in various chemical reactions typical for hydroxy acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide to yield shorter-chain hydroxy acids.

Technical Details

The reactivity of 2-hydroxycaproate is influenced by its functional groups. The hydroxyl group allows it to engage in hydrogen bonding, enhancing its solubility and reactivity compared to non-hydroxylated fatty acids.

Mechanism of Action

Process

The mechanism by which 2-hydroxycaproate exerts its effects in biological systems involves its role as a metabolic intermediate. It participates in pathways related to energy metabolism and can influence cellular signaling processes.

Data

Research indicates that metabolites like 2-hydroxycaproate are involved in regulating metabolic pathways associated with energy production and fat metabolism . Elevated levels of this compound have been correlated with specific physiological states, such as cardiovascular health markers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid depending on purity.
  • Odor: Mild odor characteristic of fatty acids.
  • Melting Point: Approximately -10 °C.

Chemical Properties

  • pKa: Approximately 4.5 (indicating acidic nature).
  • Reactivity: Reacts with strong bases and acids; sensitive to oxidation.
Applications

Scientific Uses

2-Hydroxycaproate has several notable applications:

  1. Biotechnology: Used as a substrate for microbial fermentation processes aimed at producing biopolymers like polyhydroxyalkanoates.
  2. Medical Research: Investigated for its potential role as a biomarker in metabolic disorders and cardiovascular diseases .
  3. Food Industry: Its production during fermentation processes contributes to flavor profiles in fermented foods like kimchi.
Biosynthesis and Metabolic Pathways of 2-Hydroxycaproate

Leucine Degradation Pathway and Microbial Production

2-Hydroxyisocaproic acid (HICA), a branched-chain α-hydroxy acid, is primarily synthesized through the microbial degradation of the essential amino acid leucine. This pathway initiates with the transamination of leucine to 2-ketoisocaproic acid (KIC), catalyzed by branched-chain amino acid transaminases. KIC subsequently undergoes stereospecific reduction to HICA via NADH-dependent hydroxyisocaproate dehydrogenases (HicDs), which serve as the pivotal enzymes governing flux through this pathway [1].

Genetic analyses reveal significant variation in hicD gene distribution among lactic acid bacteria (LAB). Lactobacillus plantarum possesses up to four hicD genes, while Leuconostoc lactis and Leuconostoc mesenteroides each harbor one. In contrast, Pediococcus pentosaceus and Lactobacillus sakei lack functional hicD homologs [1]. This genetic variability directly influences HICA production capacity. For instance, L. plantarum synthesizes substantially higher HICA titers (526 ± 20.9 μg/mL at 48 hours) compared to L. lactis (153.1 ± 13.7 μg/mL) and L. mesenteroides (266.9 ± 5.9 μg/mL), correlating with its multiple hicD copies [1]. Surprisingly, Lactobacillus brevis, despite possessing two hicD genes, exhibits minimal HICA output, attributed to structural divergence in one dehydrogenase that diminishes enzymatic efficiency [1].

HICA biosynthesis is tightly coupled to microbial growth dynamics and substrate availability. During kimchi fermentation, HICA accumulation peaks (7.1–22.6 μg/mL) during the early-to-mid stages (2–4 weeks), coinciding with the dominance of Leuconostoc and Lactobacillus species [1]. Metagenomic analyses confirm a strong positive correlation (P < 0.05) between HICA concentration and the relative abundance of these genera, highlighting their ecological role in HICA production [1].

Table 1: Microbial Production of 2-Hydroxyisocaproic Acid (HICA) by Selected Lactic Acid Bacteria

Bacterial StrainHicD GenesMax HICA (μg/mL)Time to Peak (h)Primary Precursor
Lactobacillus plantarum3-4526 ± 20.948Leucine/KIC
Leuconostoc mesenteroides1266.9 ± 5.948Leucine/KIC
Leuconostoc lactis1153.1 ± 13.712Leucine/KIC
Lactobacillus brevis2 (1 divergent)Low-Leucine/KIC

Enzymatic Synthesis via Lactobacillus Fermentation

Fermentation parameters critically regulate HICA yields in Lactobacillus systems. Key factors include:

  • pH Control: hicD gene expression is significantly upregulated under acidic conditions (pH 4.5–5.5). For example, L. mesenteroides exhibits enhanced hicD transcription and HICA production even when growth is suppressed at pH 5.5, indicating pH-mediated enzymatic activation independent of biomass accumulation [1].
  • Carbon/Nitrogen Balance: Intracellular leucine pools directly influence HICA synthesis. In L. plantarum and L. mesenteroides, HICA concentrations correlate positively with leucine availability, confirming precursor dependency [1].
  • Bacterial Consortia Dynamics: In complex fermented foods like kimchi, HICA production is consortium-dependent. Inoculation with high-HICA-producing strains (e.g., Leuconostoc spp.) elevates final HICA content, demonstrating the feasibility of microbial community engineering for yield optimization [1].

The temporal dynamics of fermentation reveal a distinct production phase. HICA typically accumulates during active growth (6–48 hours in pure cultures), with L. lactis achieving peak synthesis earliest (12 hours). This aligns with the expression kinetics of hicD and central metabolic enzymes supplying NADH for the HicD reduction step [1] [9]. In food matrices, HICA concentrations decline after 4 weeks of fermentation, likely due to further microbial metabolism or enzymatic degradation under prolonged acidic conditions [1].

Table 2: Fermentation Parameters Influencing HICA Synthesis in LAB

ParameterOptimal RangeEffect on HICA SynthesisMechanism
pH4.5 - 5.5Up to 3-fold increasehicD gene upregulation; enhanced enzyme activity
Growth PhaseLate exponential - early stationaryPeak productionPrecursor (leucine/KIC) availability; NADH supply
Microbial CompositionHigh Leuconostoc/Lactobacillus ratioPositive correlation (P<0.05) in kimchiFunctional hicD presence; metabolic synergy
Exogenous Leucine1-5 g/LDose-dependent increasePrecursor abundance

Role of α-Hydroxy Acid Dehydrogenases in Metabolic Regulation

α-Hydroxy acid dehydrogenases, particularly HicDs and D-2-hydroxy acid dehydrogenases (D-2-HADHs), catalyze the reversible reduction of 2-keto acids to their corresponding 2-hydroxy acids. HicDs belong to a specialized subgroup within the D-2-HADH family (EC 1.1.1.-) exhibiting high specificity towards branched-chain keto acids like KIC [1] [7]. These enzymes require NADH as a cofactor and contain a conserved catalytic domain with the motif "LGEHGNS," which functions as the proton-donor active site critical for substrate reduction [1].

Structural analyses reveal determinants of substrate specificity. In Pediococcus claussenii, a D-2-HADH with high activity towards phenylpyruvate (kcat/Km = 1,348.03 s⁻¹ mM⁻¹) possesses phenylalanine at position 51 (F51). This residue facilitates hydrophobic interactions with the phenyl group of phenylpyruvate, promoting binding. Conversely, tyrosine (Y51) in orthologs from Oenococcus oeni and Weissella confusa reduces affinity due to its hydrophilic character [3]. This illustrates how single-residue variations dictate keto acid preference, including potential activity towards KIC.

HicDs exhibit significant phylogenetic divergence between Lactobacillus and Leuconostoc genera. Sequence alignments show only 40–55% similarity between L. plantarum F9UN38 and L. lactis A0A0Q0YB06 HicDs, except for L. brevis C2D5N4, which shares merely 11% similarity. This divergence underpins functional differences in catalytic efficiency and possibly regulatory mechanisms [1]. Kinetic properties further demonstrate enzyme specialization. Lactococcus lactis PanE (a D-2-HADH) exhibits a Km of 0.29 mM for 2-ketoisovalerate (precursor to 2-hydroxyisovalerate), whereas its homolog in Klebsiella pneumoniae has a Km of 3.6 mM, indicating lower substrate affinity despite similar catalytic roles [9].

Table 3: Key Enzymes Catalyzing 2-Hydroxy Acid Synthesis

EnzymeSource OrganismPrimary SubstrateCatalytic Efficiency (kcat/Km)Structural Determinants
HicDLactobacillus plantarum2-ketoisocaproate (KIC)Not reportedConserved LGEHGNS motif; NADH-dependent
D-2-HADHPediococcus clausseniiPhenylpyruvate1,348.03 s⁻¹ mM⁻¹F51 for hydrophobic substrate binding
PanE (D-2-HADH)Lactococcus lactis2-ketoisovalerate960 μmol/mg/min (Vmax)FMN/FAD-dependent; broad keto acid specificity
PanE (D-2-HADH)Klebsiella pneumoniae2-ketoisovalerate0.19 μmol/mg/min (Vmax)Lower affinity than L. lactis ortholog

These dehydrogenases interconnect amino acid metabolism with central carbon flux. HicDs consume NADH generated during glycolysis, linking HICA production to the cellular redox state. Under microaerophilic conditions prevalent in fermentations, this may serve as an NAD+ regeneration mechanism, sustaining glycolytic flux and overall metabolic vitality [1] [10]. Furthermore, the promiscuity of some D-2-HADHs towards multiple 2-keto acids positions them as versatile biocatalysts for synthesizing diverse hydroxy acids, including HICA, for industrial applications such as biopolymer synthesis [3] [9].

Properties

Product Name

2-Hydroxycaproate

IUPAC Name

2-hydroxyhexanoate

Molecular Formula

C6H11O3-

Molecular Weight

131.15 g/mol

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1

InChI Key

NYHNVHGFPZAZGA-UHFFFAOYSA-M

SMILES

CCCCC(C(=O)[O-])O

Synonyms

2-hydroxycaproate
2-Hydroxyhexanoate
2-Hydroxyhexanoic acid

Canonical SMILES

CCCCC(C(=O)[O-])O

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